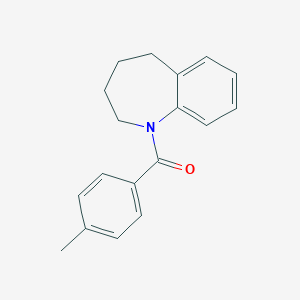
1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine, also known as 4-MeO-BZT, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor that has been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In
Mécanisme D'action
The mechanism of action of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, which enhances dopamine signaling in the brain. The exact mechanism of action of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine are primarily related to its ability to enhance dopamine signaling in the brain. This can lead to a range of effects, including increased motor activity, euphoria, and improved cognitive function. However, the long-term effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine on the brain and body are still not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments is its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine, including:
1. Investigating the long-term effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine on the brain and body.
2. Exploring the potential therapeutic applications of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in the treatment of neurological disorders such as Parkinson's disease and ADHD.
3. Developing new analogs of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine with improved potency and selectivity for the dopamine transporter.
4. Studying the mechanism of action of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in greater detail to better understand its effects on dopamine signaling in the brain.
In conclusion, 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a potent dopamine reuptake inhibitor that has potential applications in the treatment of neurological disorders. Its mechanism of action involves the inhibition of dopamine reuptake by binding to the dopamine transporter, which enhances dopamine signaling in the brain. However, further research is needed to fully understand the long-term effects of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves several steps, including the preparation of 4-methylbenzoyl chloride, the condensation of 4-methylbenzoyl chloride with 2-amino-1-phenylethanol, and the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification by chromatography and recrystallization.
Applications De Recherche Scientifique
1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been extensively studied for its potential applications in the treatment of neurological disorders. In a study conducted by Budygin et al. (2001), it was found that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has a higher potency than cocaine in inhibiting dopamine reuptake in the striatum of rats. This suggests that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine may have therapeutic potential in the treatment of Parkinson's disease, which is characterized by the degeneration of dopamine-producing neurons in the brain.
In another study by Schweri et al. (2002), it was found that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This suggests that 1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine may have potential applications in the treatment of ADHD, which is characterized by a deficiency in dopamine signaling.
Propriétés
Nom du produit |
1-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
(4-methylphenyl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
InChI |
InChI=1S/C18H19NO/c1-14-9-11-16(12-10-14)18(20)19-13-5-4-7-15-6-2-3-8-17(15)19/h2-3,6,8-12H,4-5,7,13H2,1H3 |
Clé InChI |
QRVRLDSYOGTBSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCCC3=CC=CC=C32 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2CCCCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}-4-oxobutanoic acid](/img/structure/B270546.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B270553.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)


![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)
![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)